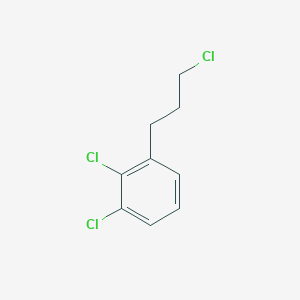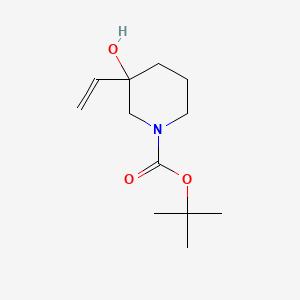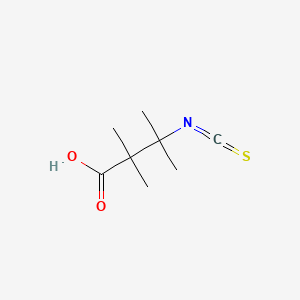
3-Isothiocyanato-2,2,3-trimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a trimethylbutanoic acid backbone, making it a valuable building block in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amine Catalyzed Sulfurization of Isocyanides
Reaction: Isocyanides are converted to isothiocyanates using elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%).
Conditions: Moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone (GBL).
Yield: Moderate to high yields (34–95%) depending on the substrate.
-
Replacement Reaction with Phenyl Isothiocyanate
Reaction: Phenyl isothiocyanate reacts with corresponding amines (linked to tertiary or secondary carbon) in dimethylbenzene solvent.
Conditions: Carried out under nitrogen protection and mild conditions.
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, despite their high toxicity. more sustainable methods are being developed, such as the amine-catalyzed sulfurization of isocyanides, which offer lower toxicity and higher safety .
Analyse Chemischer Reaktionen
Types of Reactions
-
Michael Addition
Reaction: 3-Isothiocyanato-2,2,3-trimethylbutanoic acid can undergo Michael addition with various nucleophiles.
Conditions: Typically involves mild conditions and the use of chiral catalysts for enantioselective synthesis.
-
Cycloaddition Reactions
Reaction: Participates in [3+2] cycloaddition reactions to form spirocyclic compounds.
Conditions: Can be catalyzed by organocatalysts or Lewis acids.
Common Reagents and Conditions
Reagents: Elemental sulfur, amine bases (e.g., DBU), phenyl isothiocyanate, various nucleophiles.
Conditions: Mild heating, nitrogen protection, use of benign solvents.
Major Products
Spirocyclic Compounds: Formed through cycloaddition reactions.
Enantioenriched Products: Achieved through asymmetric Michael addition reactions.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-2,2,3-trimethylbutanoic acid has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Participates in the formation of spirocyclic compounds, which are valuable in medicinal chemistry .
-
Biology
-
Medicine
-
Industry
Wirkmechanismus
The mechanism of action of 3-Isothiocyanato-2,2,3-trimethylbutanoic acid involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with various nucleophiles to form thiourea derivatives. These reactions are often catalyzed by chiral catalysts to achieve enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Phenyl Isothiocyanate
- Similar in structure but with a phenyl group instead of a trimethylbutanoic acid backbone.
- Used in similar reactions but may have different reactivity and selectivity .
-
3-Isothiocyanato Thiobutyrolactone
- Contains a thiobutyrolactone moiety.
- Used in the construction of bispiro compounds through Michael/cyclization reactions .
Uniqueness
3-Isothiocyanato-2,2,3-trimethylbutanoic acid is unique due to its trimethylbutanoic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H13NO2S |
|---|---|
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
3-isothiocyanato-2,2,3-trimethylbutanoic acid |
InChI |
InChI=1S/C8H13NO2S/c1-7(2,6(10)11)8(3,4)9-5-12/h1-4H3,(H,10,11) |
InChI-Schlüssel |
VILZPRCZPKZOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)C(C)(C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


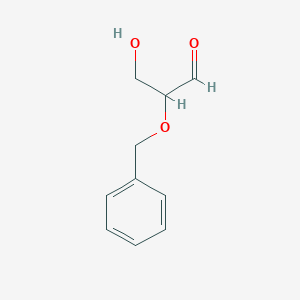
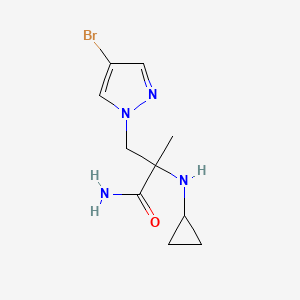
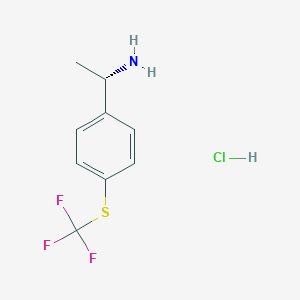
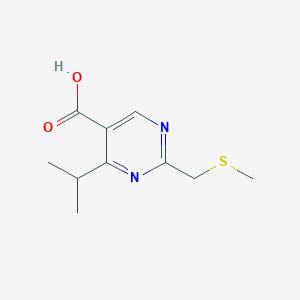
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
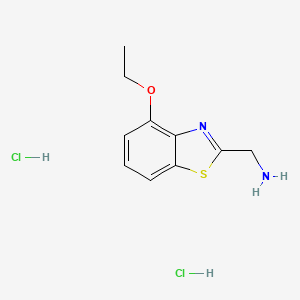
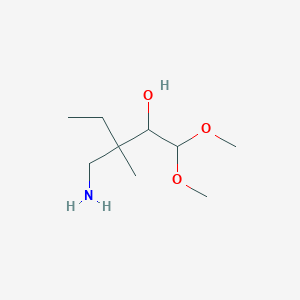
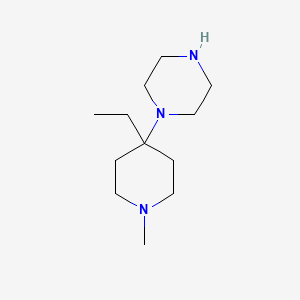
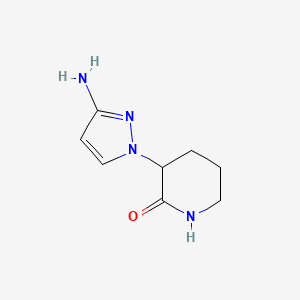

![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
